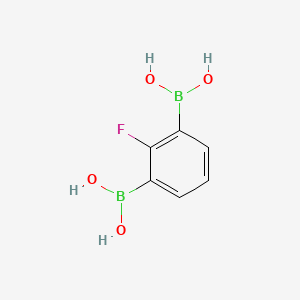

2-氟苯基-1,3-二硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluorophenyl-1,3-diboronic acid is a chemical compound used for the preparation of biologically active biphenyls and arylboron difluoride Lewis acids . It’s a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of 2-Fluorophenyl-1,3-diboronic acid involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The molecular formula of 2-Fluorophenyl-1,3-diboronic acid is C6H6B2F2O4 . More detailed structural information might be available in specific scientific literature or databases.Chemical Reactions Analysis

Boronic acids, including 2-Fluorophenyl-1,3-diboronic acid, can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes . This property has been utilized in various sensing applications .科学研究应用

合成和表征

- 有机硼化合物的开发:2-氟苯基-1,3-二硼酸作为一种二硼酸,通过甲基硼酸酯和双官能格氏试剂的反应合成。这些二硼酸以其对空气氧化的抵抗力和与各种二醇形成环酯的能力而被表征,这在有机合成领域中具有重要意义(Coutts, Goldschmid, & Musgrave, 1970)。

互变异构平衡和结构分析

- 互变异构平衡:包括2-氟苯基-1,3-二硼酸在内的官能化的2-甲酰基苯硼酸可以在溶液中发生互变异构重排,导致相应的氧硼环的形成。这些结构转变以及氟等取代基对这些过程的影响一直是研究的课题,为这些化合物的反应性和稳定性提供了见解(Luliński et al., 2007)。

生物活性

- 抗真菌性能:2-氟苯基硼酸衍生物对曲霉和白念珠菌等菌株显示出抗真菌活性,突显了它们在开发新的抗真菌药物中的潜力。结构活性关系,特别是氟取代基的位置,在它们的功效中起着至关重要的作用(Borys et al., 2019)。

传感器和检测应用

- 对碳水化合物的荧光敏感性:包括2-氟苯基-1,3-二硼酸衍生物在内的某些二硼酸已被用于开发基于荧光的碳水化合物传感器,展示了它们在分析化学和生物传感应用中的潜力(Zhang et al., 2014)。

化学转化和合成

- 卤代硼脱除研究:涉及2-氟苯基-1,3-二硼酸的研究包括卤代硼脱除反应的研究,这对于有机合成中引入各种官能团至芳香化合物中至关重要。这扩展了这些化合物在复杂有机合成中的实用性(Szumigala et al., 2004)。

葡萄糖传感

- 葡萄糖传感机制:包括2-氟苯基-1,3-二硼酸在内的硼酸已被研究其在葡萄糖传感中的作用,利用它们与糖的结合亲和力。这项研究有助于发展敏感和选择性的葡萄糖传感器,这对医学诊断尤其是糖尿病管理至关重要(Huang et al., 2013)。

肿瘤研究

- 抗癌潜力:某些2-氟苯基硼酸衍生物已被检验其对癌细胞的抗增殖作用。研究侧重于它们诱导细胞周期阻滞和凋亡的能力,特别是在卵巢癌细胞中,标志着它们在实验肿瘤学中的重要性(Psurski et al., 2018)。

作用机制

Target of Action

2-Fluorophenyl-1,3-diboronic acid is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are alkyl boronic esters, specifically 1°, 2°, and 3° alkyl boronic esters .

Mode of Action

The compound interacts with its targets through a process known as catalytic protodeboronation . This process involves a radical approach, which allows for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The biochemical pathways affected by 2-Fluorophenyl-1,3-diboronic acid involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

The action of 2-Fluorophenyl-1,3-diboronic acid results in the formal anti-Markovnikov alkene hydromethylation of its targets . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol, and used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of 2-Fluorophenyl-1,3-diboronic acid can be influenced by environmental factors. For instance, the compound’s stability can be affected by exposure to air and moisture . Additionally, the compound’s susceptibility to hydrolysis can be considerably accelerated at physiological pH .

属性

IUPAC Name |

(3-borono-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7B2FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,10-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVHMMKXCCYYTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)B(O)O)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7B2FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)

![3-ethyl-2-((4-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2437040.png)

![3-(3-Methoxyphenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2437048.png)

![N-[1-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2437050.png)

![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B2437054.png)

![3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2437057.png)

![3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid](/img/structure/B2437058.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2437059.png)